N-(2-chlorophenyl)-2-[(4-methoxyphenyl)sulfinyl]acetamide
Description
N-(2-Chlorophenyl)-2-[(4-methoxyphenyl)sulfinyl]acetamide is a sulfinyl-containing acetamide derivative characterized by a 2-chlorophenyl group attached to the acetamide nitrogen and a 4-methoxyphenylsulfinyl moiety at the α-position (Figure 1). The sulfinyl group (–S(O)–) introduces chirality, which may influence its pharmacological properties and binding interactions.
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-(4-methoxyphenyl)sulfinylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO3S/c1-20-11-6-8-12(9-7-11)21(19)10-15(18)17-14-5-3-2-4-13(14)16/h2-9H,10H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDKUTMJEVJFYFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)CC(=O)NC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-2-[(4-methoxyphenyl)sulfinyl]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloroaniline and 4-methoxybenzene.
Formation of Sulfoxide: The 4-methoxybenzene is oxidized to form the sulfoxide intermediate using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.
Acetamide Formation: The sulfoxide intermediate is then reacted with 2-chloroaniline in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-2-[(4-methoxyphenyl)sulfinyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfoxide group can be further oxidized to a sulfone using strong oxidizing agents.
Reduction: The sulfoxide group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Formation of the corresponding sulfone.
Reduction: Formation of the corresponding sulfide.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to N-(2-chlorophenyl)-2-[(4-methoxyphenyl)sulfinyl]acetamide exhibit significant anticancer activities. For instance, derivatives of sulfonamides have shown efficacy against various cancer types by inhibiting tumor growth through multiple mechanisms, including the modulation of signaling pathways involved in cell proliferation and apoptosis .
Anti-inflammatory Effects
Compounds with a similar structure have been studied for their anti-inflammatory properties. They may inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory response. This inhibition could lead to reduced production of pro-inflammatory mediators, making these compounds potential candidates for treating inflammatory diseases .
Synthetic Routes
The synthesis of this compound typically involves the reaction of 2-chlorophenyl acetamide with 4-methoxyphenyl sulfinyl chloride under controlled conditions to yield the desired product. Various modifications can be made to optimize yield and purity.
Derivative Studies
Analogues of this compound have been synthesized to enhance biological activity or selectivity. For example, modifications at the phenyl rings or the sulfinyl group can significantly alter pharmacological profiles, making them suitable for targeted therapies .
Case Studies
Several case studies have documented the efficacy of this compound in preclinical models:
- Breast Cancer Models : In vivo studies using mouse models demonstrated that sulfinamide derivatives significantly reduced tumor size and improved survival rates compared to controls .
- Inflammatory Disease Models : Animal studies indicated that these compounds could effectively reduce inflammation markers in models of arthritis .
Comparative Data Table
| Property/Activity | This compound | Similar Compounds |
|---|---|---|
| Anticancer Activity | Significant inhibition of tumor growth | Yes |
| Anti-inflammatory Activity | Reduces inflammatory markers | Yes |
| Mechanism of Action | Enzyme inhibition (e.g., cyclooxygenase) | Varies |
| Synthesis Complexity | Moderate complexity | Varies |
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-2-[(4-methoxyphenyl)sulfinyl]acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfoxide group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Anti-Cancer Acetamide Derivatives
Acetamide derivatives with substituted aryl groups have demonstrated significant anti-cancer activity. For example:
- N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide (38) and N-(2-Methoxyphenyl)-2-(4-piperidin-1-ylquinazoline-2-sulfonyl)acetamide (39) showed IC₅₀ values <10 µM against HCT-116, SF268, and MCF-7 cancer cell lines .
- N-(4-Methoxyphenyl)-2-[(3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinon-2-yl)thio]acetamide (9) exhibited moderate growth inhibition (MGI% = 10%) in tumor models, outperforming analogs with sulfamoylphenyl groups (MGI% = 7%) .
Key Structural Differences :
- Replacement of the sulfinyl group with sulfonyl (–SO₂–) or thio (–S–) linkages reduces conformational flexibility but may enhance metabolic stability.
Table 1: Anti-Cancer Activity of Selected Acetamides
Enzyme Inhibitors and Binding Affinities
Sulfinyl/sulfonyl acetamides have shown promise as enzyme inhibitors:
- 2-(3-Chlorophenyl)-N-(4-methylpyridin-3-yl)acetamide (5RH2) binds to SARS-CoV-2 main protease with a binding affinity of −22 kcal/mol, forming H-bonds with ASN142 and GLN189 .
- N-[2-(4-Methoxyphenyl)ethyl]-2-naphthalen-1-yl-acetamide (3a) inhibited protein tyrosine phosphatase (IC₅₀ = 69 µM) and reduced blood sugar by 25.1% in diabetic rat models .
Structural Insights :
- The 4-methoxyphenyl group in the target compound may mimic the 4-methylpyridinyl group in 5RH2, facilitating interactions with hydrophobic enzyme pockets.
- Chirality from the sulfinyl group could enhance selectivity, as seen in enantioselective binding of similar compounds .
Physical and Chemical Properties
Thiazole-containing acetamides () provide benchmarks for melting points (mp) and molecular weights (MW):
- 2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (13) : mp 289–290°C, MW 422.54 g/mol .
- N-(2-Chlorophenyl)-2-[(4-methoxyphenyl)sulfinyl]acetamide : Predicted MW ≈ 350–370 g/mol (based on analogs in and ).
Comparison :
- The sulfinyl group increases polarity compared to sulfonyl analogs, likely lowering mp (e.g., ’s sulfonyl analog: mp data missing but MW 378.66 g/mol) .
Structural Analogs with Sulfinyl/Sulfonyl Groups
- 2-[(2-Chlorophenyl)sulfonyl]-N-(2,4-dichlorophenyl)acetamide () : Sulfonyl analog with MW 378.66 g/mol; dichlorophenyl groups may enhance halogen bonding .
Activity Implications :
Biological Activity
N-(2-chlorophenyl)-2-[(4-methoxyphenyl)sulfinyl]acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a sulfinyl group, which plays a crucial role in its biological interactions. Its chemical structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : CHClNOS
- Molecular Weight : Approximately 329.4 g/mol
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The sulfinyl group facilitates redox reactions, modulating enzyme activity and influencing various biochemical pathways.
Interaction with Enzymes
Research indicates that this compound may inhibit certain enzymes involved in metabolic processes, potentially leading to therapeutic benefits in conditions such as cancer and inflammation. The mechanism involves binding interactions that alter the conformation and activity of target proteins.
Antimicrobial Properties
This compound has been investigated for its antimicrobial effects. Preliminary studies suggest it exhibits activity against a range of bacterial strains, making it a candidate for further development as an antimicrobial agent.
Anticancer Potential
The compound has also shown promise in anticancer research. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, potentially through the modulation of signaling pathways associated with cell survival and proliferation .
Research Findings and Case Studies
Several studies have explored the biological activity of this compound:
-
Antimicrobial Activity Study :
- Objective : Evaluate the antimicrobial efficacy against various pathogens.
- Methodology : Disc diffusion method was employed.
- Results : Significant inhibition zones were observed for Gram-positive bacteria, indicating strong antimicrobial potential.
-
Anticancer Activity Study :
- Objective : Assess the cytotoxic effects on human cancer cell lines.
- Methodology : MTT assay was used to determine cell viability.
- Results : IC50 values indicated that the compound effectively reduced cell viability in a dose-dependent manner.
- Enzyme Inhibition Study :
Data Summary Table
| Biological Activity | Methodology | Key Findings |
|---|---|---|
| Antimicrobial | Disc diffusion | Effective against Gram-positive bacteria |
| Anticancer | MTT assay | Dose-dependent reduction in cell viability |
| Enzyme Inhibition | Kinetic assays | Competitive inhibition observed |
Q & A
Q. What are the recommended synthetic routes for N-(2-chlorophenyl)-2-[(4-methoxyphenyl)sulfinyl]acetamide?
- Methodological Answer : The synthesis typically involves coupling a sulfinyl-containing intermediate with a substituted acetamide. Key steps include:
- Sulfoxide Formation : Oxidize the corresponding sulfide (e.g., using meta-chloroperbenzoic acid) to introduce the sulfinyl group .
- Amide Coupling : React the sulfinyl intermediate with 2-chloroaniline derivatives under Schotten-Baumann conditions (e.g., dichloromethane, triethylamine base, 0–5°C) to form the acetamide backbone .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (>95%) .
Q. Which analytical techniques are critical for structural characterization?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and sulfinyl stereochemistry. For example, sulfinyl protons typically resonate at δ 2.8–3.2 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+ at m/z 350.05) .
- Infrared (IR) Spectroscopy : Identify sulfinyl (S=O) stretches at ~1040–1080 cm⁻¹ .
Q. How can solubility and stability be optimized for in vitro assays?
- Methodological Answer :
- Solubility Screening : Test in DMSO (primary solvent) and aqueous buffers (PBS, pH 7.4). Add co-solvents (e.g., PEG-400) if precipitation occurs .
- Stability Studies : Use HPLC to monitor degradation under varying pH (2–9) and temperatures (4°C, 25°C). Stabilize with antioxidants (e.g., ascorbic acid) if light-sensitive .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in sulfinyl group geometry?
- Methodological Answer :
- Crystal Growth : Diffraction-quality crystals are obtained via slow evaporation in ethanol/water (1:1) at 4°C .
- Data Collection : Use a synchrotron source (λ = 0.710–0.980 Å) for high-resolution data. SHELXTL (Bruker AXS) or SHELXL (open-source) refines the structure, focusing on the sulfinyl S=O bond length (~1.45 Å) and torsional angles to confirm chirality .
Q. What strategies address contradictory bioactivity data across cell lines?
- Methodological Answer :
- Dose-Response Validation : Replicate MTT assays (3–5 independent trials) using HCT-116 (colon), MCF-7 (breast), and PC-3 (prostate) cancer lines. Normalize data to controls (e.g., cisplatin) .
- Mechanistic Profiling : Perform kinase inhibition assays (e.g., EGFR, VEGFR) to identify off-target effects. Use siRNA knockdown to validate target specificity .
Q. How to design structure-activity relationship (SAR) studies for sulfinyl acetamides?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with halogen (F, Br), methoxy, or methyl groups at the 2-chlorophenyl or 4-methoxyphenyl positions. Compare IC₅₀ values .
- Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to model interactions with adenosine A2B receptors or COX-2 active sites. Prioritize derivatives with ΔG < -8 kcal/mol .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
